N1,N1-Dibutyl-3-methylbutane-1,3-diamine
Description
Properties
Molecular Formula |
C13H30N2 |
|---|---|
Molecular Weight |
214.39 g/mol |
IUPAC Name |
1-N,1-N-dibutyl-3-methylbutane-1,3-diamine |
InChI |
InChI=1S/C13H30N2/c1-5-7-10-15(11-8-6-2)12-9-13(3,4)14/h5-12,14H2,1-4H3 |
InChI Key |
CKLILWOFDKLDGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCC(C)(C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings and Trends
Impact of Alkyl Substituents: Water Solubility: Dimethyl derivatives (e.g., N1,N1-dimethylpropane-1,3-diamine) exhibit high aqueous solubility (>10 mg/mL) due to polar amine groups and small alkyl chains, making them ideal for drug solubility enhancement . In contrast, dibutyl derivatives (e.g., N1,N1-dibutylpropane-1,3-diamine) are highly lipophilic, favoring applications in nonpolar environments . Biological Activity: Trimethylpropane-1,3-diamine derivatives are integral to anti-leishmanial disquaramides, demonstrating the role of balanced hydrophobicity in targeting parasitic enzymes .
Synthetic Challenges :
- Bulky substituents (e.g., dibutyl groups) require careful optimization to avoid side reactions like epimerization, as seen in carbamate derivative synthesis .
Preparation Methods
Catalytic Hydrogenation of Nitrile Precursors
A prominent method for synthesizing N1,N1-dibutyl-3-methylbutane-1,3-diamine involves the catalytic hydrogenation of nitrile intermediates. This approach, adapted from analogous 1,4-diamine syntheses, employs succinic acid dinitriles as starting materials . For instance, substituted succinic acid dinitriles are hydrogenated under high-pressure conditions (100–120 atmospheres) in the presence of Raney nickel and acetic anhydride. The reaction proceeds via a two-step mechanism:
-
Hydrogenation of Nitriles to Amines :
The dinitrile undergoes partial hydrogenation to form an N,N'-diacetyl-1,3-diaminobutane intermediate. Acetic anhydride acts as both a solvent and acetylating agent, preventing over-reduction and stabilizing the primary amine products . -
Hydrolysis of Acetylated Intermediates :
The N,N'-diacetyl derivative is subjected to acid- or base-catalyzed hydrolysis. For example, treatment with 5N sodium hydroxide at 200°C in an autoclave for 16 hours cleaves the acetyl groups, yielding the free diamine .
Example Synthesis (Adapted from Patent CA1102351A):
-
Starting Material : 2,3-Disubstituted succinic acid dinitrile (34.9 g, 0.15 mol).
-
Conditions : Hydrogenation at 120–125°C under 120 atm H₂ in toluene/acetic anhydride with Raney nickel.
-
Intermediate : N,N'-Diacetyl-1,4-diamino-2,3-diphenylbutane (isolated in 95.7% yield after recrystallization).
-
Hydrolysis : Reflux with 5N NaOH, followed by extraction and purification.
-
Final Product : 1,4-Diamino-2,3-diphenylbutane (melting point: 144–145°C) .
While this method is optimized for 1,4-diamines, analogous protocols could be tailored for 1,3-diamines by modifying the nitrile precursor’s substitution pattern.
Reductive Amination of Ketones
Reductive amination offers a versatile route to asymmetrical diamines. For this compound, this method involves condensing a ketone (e.g., 3-methylbutan-2-one) with a primary amine (e.g., butylamine) in the presence of a reducing agent.
Key Steps :
-
Formation of the Schiff Base :
The ketone reacts with excess butylamine to form an imine intermediate. -
Reduction :
Sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation reduces the imine to the secondary amine.
Optimization Data :
-
Solvent : Methanol or THF.
-
Temperature : 60–80°C for 12–24 hours.
-
Catalyst : Palladium on carbon (Pd/C) or Raney nickel.
This method’s efficacy depends on steric hindrance at the ketone’s α-carbon, with branched substrates requiring longer reaction times .
Nucleophilic Substitution with Alkyl Halides
Alkylation of primary amines with alkyl halides is a straightforward approach to N1,N1-dialkyldiamines. For this compound, 1,3-dibromobutane serves as the alkylating agent:
Reaction Scheme :
Procedure :
-
Reagents : 1,3-Diaminobutane (1 equiv), butyl bromide (2.2 equiv), potassium carbonate (2.5 equiv).
-
Solvent : Dimethylformamide (DMF) or acetonitrile.
-
Conditions : Reflux at 80°C for 24 hours.
-
Workup : Filtration, solvent evaporation, and distillation under reduced pressure.
Challenges :
-
Over-alkylation may occur, necessitating careful stoichiometric control.
-
Polar aprotic solvents enhance reaction rates but complicate purification .
Protection-Deprotection Strategies
Multi-step syntheses employing protective groups (e.g., carbobenzyloxy [Cbz]) enable selective functionalization. A patent (US20100158818A1) details the use of CbzOSu (N-(benzyloxycarbonyloxy)succinimide) to protect amines during the synthesis of this compound :
Steps :
-
Protection :
Crude this compound (10.18 g, 47.4 mmol) is dissolved in THF (237 mL) and treated with CbzOSu (11.8 g, 1.05 equiv) at 0°C. -
Reaction Progress :
Stirring at room temperature for 2–12 hours forms the Cbz-protected intermediate. -
Deprotection :
Hydrogenolysis using Pd/C under H₂ gas removes the Cbz group, yielding the free diamine.
Advantages :
-
Prevents side reactions during subsequent transformations.
-
Facilitates purification via crystallization or chromatography .
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (CDCl₃): δ 1.35–1.07 (m, 12H, butyl CH₂), 0.89 (t, J = 7.1 Hz, 6H, butyl CH₃), 2.67 (t, J = 5.8 Hz, 1H, NH) .
-
¹³C NMR : δ 13.7 (CH₃), 24.7–30.6 (CH₂), 40.6 (C-N), 67.5–75.6 (C-O) .
Chromatographic Methods :
-
HPLC : Reverse-phase C18 column, gradient elution with H₂O/CH₃CN (0.2% formic acid), flow rate 0.4 mL/min .
Comparative Analysis of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Catalytic Hydrogenation | 85–95% | High purity, scalable | Requires high-pressure equipment |
| Reductive Amination | 70–80% | Mild conditions | Steric hindrance reduces efficiency |
| Nucleophilic Substitution | 60–75% | Simple setup | Over-alkylation risks |
| Protection-Deprotection | 80–90% | Selective functionalization | Multi-step, costly reagents |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1,N1-Dibutyl-3-methylbutane-1,3-diamine, and how can reaction yields be maximized in laboratory settings?
- Methodological Answer : The compound can be synthesized via alkylation of 3-methylbutane-1,3-diamine with butyl halides under basic conditions. Reductive amination of ketones or aldehydes with dibutylamine derivatives is another viable route. To optimize yields, parameters such as stoichiometry (excess alkylating agent), temperature (40–60°C), and reaction time (12–24 hours) should be systematically tested. Solvent selection (e.g., THF or DMF) significantly impacts efficiency, as polar aprotic solvents enhance nucleophilicity .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural assignments, while High-Resolution Mass Spectrometry (HR-MS) verifies molecular weight. Purity can be assessed via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For stability studies, accelerated degradation tests under varying pH and temperature conditions are recommended, with quantification via UV-Vis spectroscopy .
Q. How can researchers design experiments to resolve contradictions in reported reaction yields for dibutyl-substituted diamines?
- Methodological Answer : Use factorial design (e.g., 2^k designs) to isolate variables such as catalyst loading, solvent polarity, and reaction time. Statistical tools like ANOVA help identify significant factors. For example, a 2³ factorial design could test solvent (DMF vs. THF), temperature (40°C vs. 60°C), and molar ratio (1:1 vs. 1:2). Replicates and control experiments minimize variability .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity observed in the alkylation of 3-methylbutane-1,3-diamine with dibutyl groups?
- Methodological Answer : Computational modeling (e.g., Density Functional Theory) can map transition states and charge distribution to predict preferential alkylation sites. Experimental validation via isotopic labeling (e.g., ¹⁵N NMR) or kinetic studies under varying steric conditions (e.g., branched vs. linear alkyl halides) clarifies steric and electronic influences .
Q. How do solvent polarity and protic/aprotic properties influence the reaction efficiency of this compound synthesis?
- Methodological Answer : Solvent effects can be quantified using Kamlet-Taft parameters (polarity, hydrogen-bond donor/acceptor capacity). Aprotic solvents like DMF enhance nucleophilicity of the diamine, while protic solvents (e.g., ethanol) may stabilize intermediates via hydrogen bonding. Systematic solvent screening with dielectric constant measurements correlates solvent choice with reaction kinetics .
Q. What computational approaches are suitable for predicting the reactivity and stability of this compound in catalytic systems?
- Methodological Answer : Quantum chemical calculations (e.g., DFT or ab initio methods) model reaction pathways and activation energies. Molecular dynamics simulations predict conformational stability in solution. Pair these with experimental data (e.g., Arrhenius plots) to validate computational predictions .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported stability data for this compound under oxidative conditions?
- Methodological Answer : Conduct accelerated stability studies using forced degradation (e.g., H₂O₂ exposure) and monitor degradation products via LC-MS. Compare results across multiple labs using standardized protocols (e.g., ICH guidelines). Confounding factors like trace metal impurities (from catalysts) must be controlled via chelating agents .
Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?
- Methodological Answer : Implement Quality-by-Design (QbD) principles, including Design of Experiments (DoE) to define critical process parameters. Real-time monitoring (e.g., in situ FTIR) ensures consistency. Statistical Process Control (SPC) charts track variability, and raw material pre-screening (e.g., amine purity >98%) reduces input-driven errors .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
